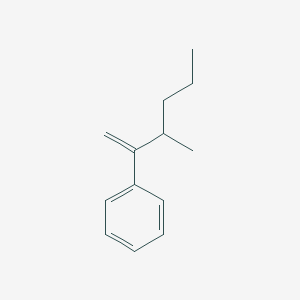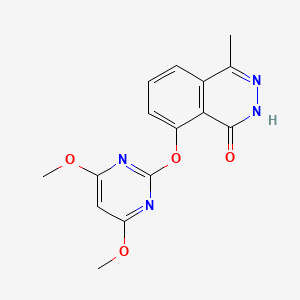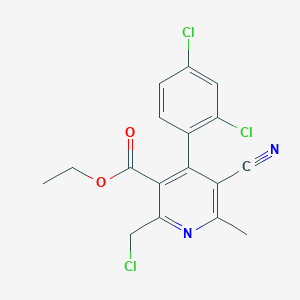![molecular formula C13H18O2 B12621793 2-[1-(Benzyloxy)butyl]oxirane CAS No. 915753-43-4](/img/structure/B12621793.png)
2-[1-(Benzyloxy)butyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Benzyloxy)butyl]oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the benzyloxy group and the butyl chain attached to the oxirane ring makes this compound unique and of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzyloxy)butyl]oxirane typically involves the reaction of a benzyloxy-substituted alcohol with an epoxidizing agent. One common method is the reaction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene with an epoxidizing agent such as 3-chloroperbenzoic acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as tertiary amines, can also enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzyloxy)butyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Functionalized Products: Formed through nucleophilic substitution.
Scientific Research Applications
2-[1-(Benzyloxy)butyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Benzyloxy)butyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The ring-opening reaction is a key step, where the oxirane ring reacts with nucleophiles to form more stable products. This reaction can be catalyzed by acids or bases, leading to the formation of different intermediates and final products .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)oxirane
- 2-(4-Chlorophenyl)oxirane
- 2-(4-Fluorophenyl)oxirane
Uniqueness
2-[1-(Benzyloxy)butyl]oxirane is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other oxiranes, which may have different substituents and, consequently, different reactivity and applications .
Properties
CAS No. |
915753-43-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(1-phenylmethoxybutyl)oxirane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(13-10-15-13)14-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
InChI Key |
QVLLIGJXEGCRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CO1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


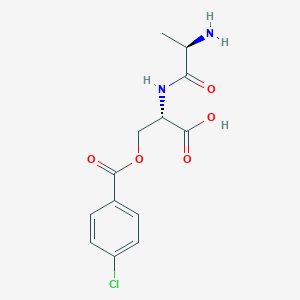
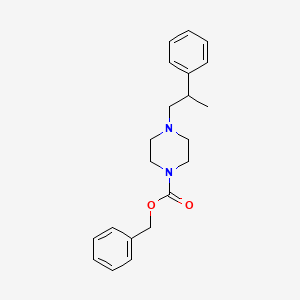



![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
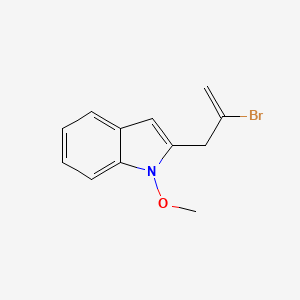
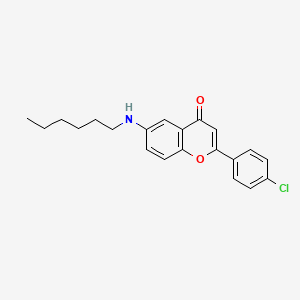
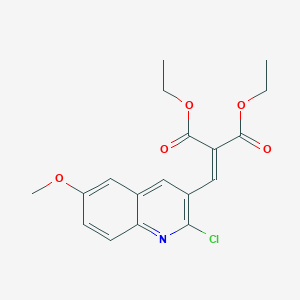
![[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12621752.png)

